N-(2-chlorophenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-CHLOROPHENYL)-2-[(1-METHYL-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE is a synthetic organic compound that belongs to the class of benzodiazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-CHLOROPHENYL)-2-[(1-METHYL-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE typically involves the following steps:
Formation of Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of Sulfanyl Group: The sulfanyl group can be introduced by reacting the benzodiazole core with thiol-containing reagents.
Acetamide Formation: The final step involves the acylation of the intermediate with 2-chlorophenylacetyl chloride to form the desired compound.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-CHLOROPHENYL)-2-[(1-METHYL-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-(2-CHLOROPHENYL)-2-[(1-METHYL-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE: Unique due to its specific substitution pattern and functional groups.
Benzodiazole Derivatives: Compounds with similar core structures but different substituents.
Acetamide Derivatives: Compounds with acetamide functional groups but different aromatic or heterocyclic cores.
Uniqueness
The uniqueness of N-(2-CHLOROPHENYL)-2-[(1-METHYL-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE lies in its specific combination of functional groups and substitution pattern, which may confer unique biological activities and chemical properties.
Properties
Molecular Formula |
C16H14ClN3OS |
---|---|
Molecular Weight |
331.8 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C16H14ClN3OS/c1-20-14-9-5-4-8-13(14)19-16(20)22-10-15(21)18-12-7-3-2-6-11(12)17/h2-9H,10H2,1H3,(H,18,21) |
InChI Key |
OWUUGVGEDPDPGX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)NC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.